![molecular formula C₅₃H₈₃NO₁₄ B1144715 (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin CAS No. 1062122-63-7](/img/no-structure.png)

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rapamycin is a macrocyclic compound initially isolated from the bacterium Streptomyces hygroscopicus. It exhibits potent immunosuppressive, antifungal, and anticancer properties. Rapamycin and its analogs, including various seco-rapamycin derivatives, have attracted significant interest for their unique biological activities and complex molecular structure, prompting extensive research into their synthesis, molecular structure, chemical reactions, and properties (Nicolaou et al., 1993).

Synthesis Analysis

The total synthesis of rapamycin has been achieved through various strategies, highlighting the molecule's challenging 31-membered macrocyclic structure, which includes multiple asymmetric centers and sensitive functionalities. Nicolaou et al. (1993) described a notable synthesis approach involving a "stitching-cyclization" process to construct the macrocycle in a single step from a fully functionalized acyclic precursor. This method emphasizes the synthetic complexity and the innovative strategies required to synthesize rapamycin and its derivatives (Nicolaou et al., 1993).

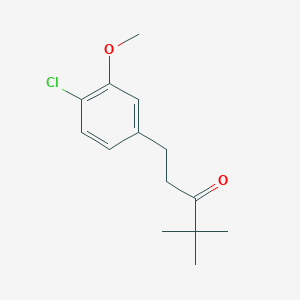

Molecular Structure Analysis

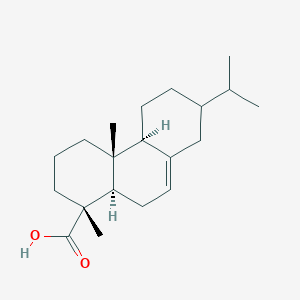

The molecular structure of rapamycin is characterized by a large macrocyclic lactone ring, which is essential for its biological activity. The presence of multiple stereocenters and geometric isomers, such as in "(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin," adds complexity to its structure and influences its function. Structural analyses, including NMR and X-ray crystallography, are crucial for understanding the configuration and conformation of rapamycin derivatives, which in turn affect their biological properties.

Chemical Reactions and Properties

Rapamycin undergoes various chemical reactions, including hydroxylation, methylation, and phosphorylation, which can alter its biological activity. These modifications are often explored to develop analogs with enhanced properties or reduced side effects. For example, the introduction of sulfur-containing groups into rapamycin has been investigated to obtain novel immunosuppressive analogs with potentially improved profiles (Graziani et al., 2003).

Physical Properties Analysis

The physical properties of rapamycin, including its solubility, melting point, and stability, are critical for its formulation and application. Rapamycin is poorly water-soluble, a characteristic that poses challenges for its clinical use. Strategies such as solubilization by facilitated hydrotropy have been explored to improve its solubility and, by extension, its bioavailability (Simamora et al., 2001).

科学研究应用

Proteasome Inhibition and Allosteric Regulation

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as seco-rapamycin, has been identified as an allosteric inhibitor of the proteasome. This compound regulates proteasome function, an essential protease in the ubiquitin-proteasome pathway, by inhibiting proteinase and specific peptidase activities at low micromolar concentrations. It interferes with the binding of the 19S cap and the PA200 proteasome activator to the 20S catalytic core proteasome, affecting the conformational dynamics of the proteasomal gate. This suggests that seco-rapamycin and related compounds can allosterically impact proteasome function, proposing implications for the design of novel allosteric drugs targeting the proteasome (Osmulski & Gaczynska, 2013).

Cardioprotection and Ischemia-Reperfusion Injury

Research has also demonstrated a novel role for rapamycin, a close relative of seco-rapamycin, in cardioprotection against ischemia-reperfusion (I/R) injury. It confers a preconditioning-like protection, significantly reducing infarct size in the heart through the activation of mitochondrial KATP channels. This cardioprotective effect was not accompanied by improved recovery of ventricular function but was supported by evidence of decreased necrosis and apoptosis in cardiomyocytes. These findings suggest that rapamycin and its analogs, like seco-rapamycin, may represent novel therapeutic strategies to limit infarction, apoptosis, and remodeling following I/R injury in the heart (Khan et al., 2006).

Synthesis for Radioactive Labeling

In the realm of molecular imaging and radiochemistry, seco-rapamycin analogs have been synthesized for radioactive labeling with I-125, a radioisotope. These labeled analogs serve as tools in the research and study of the biological pathways influenced by rapamycin and its derivatives. The synthesis involves key reactions like substitution of specific methoxyl groups, exchange reactions with I-125, and retro-Aldol cleavage of specific bonds in rapamycin. This research contributes to the broader understanding of rapamycin's pharmacodynamics and pharmacokinetics through imaging studies (Shu et al., 1996).

安全和危害

未来方向

属性

CAS 编号 |

1062122-63-7 |

|---|---|

产品名称 |

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin |

分子式 |

C₅₃H₈₃NO₁₄ |

分子量 |

958.22 |

同义词 |

(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)